molecular formula C21H26N6O3 B3000200 N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide CAS No. 1172745-52-6

N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide

カタログ番号: B3000200
CAS番号: 1172745-52-6
分子量: 410.478
InChIキー: PDXLFDHORZCRSL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 2,6-dimethylmorpholino substituent at the pyrimidine core and a phenoxyacetamide side chain. The 2,6-dimethylmorpholino group likely enhances solubility and metabolic stability compared to simpler alkyl or aryl substituents, while the phenoxyacetamide moiety may modulate target binding affinity and selectivity.

特性

IUPAC Name

N-[2-[4-(2,6-dimethylmorpholin-4-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O3/c1-15-11-26(12-16(2)30-15)20-18-10-25-27(21(18)24-14-23-20)9-8-22-19(28)13-29-17-6-4-3-5-7-17/h3-7,10,14-16H,8-9,11-13H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXLFDHORZCRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=NC3=C2C=NN3CCNC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific target identification. Based on its structural similarity to other pyrimidine derivatives, it could potentially inhibit key enzymes or bind to specific receptors, thereby modulating their activity.

Biochemical Pathways

Without specific target identification, it’s challenging to definitively state which biochemical pathways this compound affects. Pyrimidine derivatives are often involved in nucleic acid synthesis and metabolism, suggesting potential impacts on these pathways.

生物活性

N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment and kinase inhibition. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core , which is known for its significant biological activities. The presence of the morpholino group and phenoxyacetamide moiety enhances its potential as a therapeutic agent. The molecular formula is C20H26N6O2C_{20}H_{26}N_{6}O_{2}, with a molecular weight of approximately 398.5 g/mol.

The biological activity of N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide primarily involves its role as a kinase inhibitor . Kinases are critical enzymes in cellular signaling pathways that regulate various processes including cell growth, differentiation, and metabolism. By inhibiting these enzymes, the compound can disrupt signaling pathways that are often dysregulated in cancer cells.

Antitumor Activity

Several studies have reported on the antitumor efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

  • In vitro Studies : A derivative bearing a similar structure demonstrated high inhibitory activity against various tumor cell lines. For example, an analog exhibited an IC50 of 2.24 µM against A549 lung cancer cells, significantly lower than the positive control doxorubicin (IC50 = 9.20 µM) .
  • Apoptosis Induction : Flow cytometric analysis revealed that compounds with this scaffold can induce apoptosis in cancer cells at low micromolar concentrations . This suggests that N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide may also exhibit similar properties.

Kinase Inhibition

Research indicates that compounds within this chemical class can effectively inhibit key kinases involved in cancer progression:

  • EGFR Inhibition : Derivatives designed as epidermal growth factor receptor inhibitors (EGFRIs) showed promising results with IC50 values as low as 0.016 µM against wild-type EGFR . This highlights the potential of N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide to target similar pathways.

Data Summary

The following table summarizes key findings on the biological activity of related compounds:

CompoundTarget Cell LineIC50 (µM)Mechanism
Pyrazolo[3,4-d]pyrimidine derivativeA5492.24Apoptosis induction
Doxorubicin (control)A5499.20Chemotherapeutic agent
EGFR inhibitor (similar scaffold)HCT-11619.56EGFR inhibition
Kinase inhibitor (analog)Various0.016Kinase inhibition

Case Studies

In a recent study focusing on the synthesis and evaluation of new pyrazolo[3,4-d]pyrimidine derivatives:

  • Synthesis : The compound was synthesized through multi-step reactions involving cyclization and nucleophilic substitution .
  • Evaluation : The synthesized compounds were evaluated for their anti-proliferative activities against multiple cancer cell lines including HepG2 and MCF-7 .
  • Results : Compounds exhibited significant anti-cancer properties with some inducing apoptosis and affecting cell cycle progression.

類似化合物との比較

Comparison with Structurally Similar Compounds

To contextualize the properties of this compound, three analogs are compared below based on structural features, molecular properties, and pharmacological data (where available).

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight Key Substituents Pharmacological Activity Reference
N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide ~484.5 (estimated) 2,6-dimethylmorpholino, phenoxyacetamide Hypothesized kinase inhibition (based on structural analogs) N/A
N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenoxy)acetamide 483.5 2,3-dimethylphenyl, 4-methoxyphenoxyacetamide Not explicitly reported; structural similarity suggests antitumor potential
Example 83 (from ): 2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one 571.2 Dimethylamino, fluorophenyl, chromen-4-one Antitumor activity (exact mechanism unspecified)
1-(2-Chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 212.6 (base structure) Chloroethyl Antitumor proliferative activity (validated in prior studies)

Key Observations:

Structural Diversity and Target Selectivity: The 2,6-dimethylmorpholino group in the query compound may confer improved solubility over the dimethylamino group in Example 83 and the chloroethyl group in ’s base structure . The phenoxyacetamide chain distinguishes it from chromen-4-one derivatives (Example 83) and methoxyphenoxy analogs (), likely altering kinase binding pockets due to steric and electronic effects.

Molecular Weight and Pharmacokinetics :

  • The query compound (estimated ~484.5 g/mol) is lighter than Example 83 (571.2 g/mol) but heavier than the chloroethyl base structure (212.6 g/mol). Intermediate molecular weight may balance bioavailability and target engagement .

Pharmacological Implications: Pyrazolo[3,4-d]pyrimidines with electron-withdrawing groups (e.g., fluoro in Example 83) often exhibit enhanced antitumor potency . However, the query compound’s 2,6-dimethylmorpholino group—a saturated heterocycle—may reduce cytotoxicity while improving metabolic stability. The absence of a chromen-4-one moiety (as in Example 83) suggests the query compound may target different pathways, such as PI3K/AKT/mTOR instead of topoisomerase inhibition .

Research Findings and Limitations

Antitumor Activity :

  • Pyrazolo[3,4-d]pyrimidines are established purine mimetics with kinase inhibitory effects, as seen in ’s base structure . The query compound’s substituents align with trends in kinase inhibitor design, though specific in vitro/vivo data are lacking.

Knowledge Gaps: No direct data on the query compound’s melting point, solubility, or IC50 values are available in the provided evidence. Comparative analyses rely on structural extrapolation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。